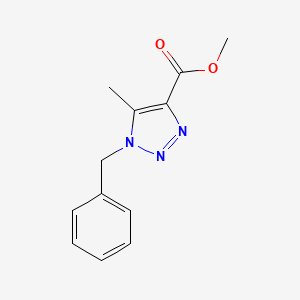

methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

説明

“Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are commonly found in the pharmaceutical industry and have many applications such as drug-like properties and the development of new anticorrosive compounds .

Synthesis Analysis

The synthesis of novel 1-benzyl-5-methyl-1H-1,2,3-triazoles was designed, synthesized, and characterized . The compounds were obtained in one step from reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions . The structures of all the target molecules were fully elucidated by FT-IR, 1H NMR, 13C NMR .Molecular Structure Analysis

The molecular structure of “methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate” was fully elucidated by FT-IR, 1H NMR, 13C NMR . The empirical formula is C11H11N3O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate” involve reactions of methyl 1-benzyl-5-formyl-1H-1,2,3-triazole-4-carboxylate with anilines carrying different halogen atoms in the 2 and 4 positions .科学的研究の応用

1. Synthesis and Chemical Properties

Methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied in various synthesis processes. For instance, an improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles from benzyl azides under mild conditions has been described. This method extends the scope of the Dimroth Reaction and yields 1H-1,2,3-triazoles in good yield from reactions with active methylene compounds (Cottrell et al., 1991). Additionally, the crystal and molecular structures of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate have been investigated, revealing insights into its molecular disposition and electron density localization (Boechat et al., 2010).

2. Corrosion Inhibition and Material Science

In material science, particularly in corrosion inhibition, this compound has been synthesized using Microwave Assisted Organic Synthesis (MAOS) method. Its application in corrosion inhibition on carbon steel in NaCl saturated with CO2 has been tested, showing a significant inhibition efficiency (Insani et al., 2015).

3. Catalysis and Organic Chemistry

The compound has been involved in studies related to catalyst activation. For example, it has been used in complexes for transfer hydrogenation and oxidation reactions, indicating its potential in facilitating various organic reactions (Saleem et al., 2014). Another study focused on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole based organosulfur/-selenium ligands, showcasing its utility in oxidation and transfer hydrogenation aspects (Saleem et al., 2013).

4. Pharmaceutical Research and Cytotoxicity

In pharmaceutical research, this compound has been a part of the synthesis of various derivatives for antimicrobial activity evaluation, highlighting its relevance in drug discovery (Reddy et al., 2016). Moreover, it has been used in the synthesis of compounds for in vitro cytotoxicity evaluation against cancer cell lines, suggesting its potential in cancer treatment research (Das et al., 2021).

特性

IUPAC Name |

methyl 1-benzyl-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-11(12(16)17-2)13-14-15(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSXATADWONJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)

![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)

![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)

![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)

![5-methyl-5-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1420932.png)

![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)

![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)

![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)